molecular formula C14H22N2O3 B583883 (R)-Atenolol-d7 CAS No. 1309283-25-7

(R)-Atenolol-d7

Katalognummer: B583883
CAS-Nummer: 1309283-25-7
Molekulargewicht: 273.384
InChI-Schlüssel: METKIMKYRPQLGS-FSJJVVIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Atenolol-d7 is a deuterium-labeled analog of (R)-atenolol, a β1-selective adrenergic receptor blocker. Its chemical structure includes seven deuterium atoms replacing hydrogen atoms, enhancing its utility as an internal standard in mass spectrometry-based assays. The compound (CAS: 1309283-25-7) is explicitly designed for industrial and scientific applications, such as pharmacokinetic studies, environmental monitoring, and drug permeability assays . Its deuterated form ensures minimal interference with the parent compound (atenolol) during analysis while maintaining identical chromatographic behavior, enabling precise quantification in complex matrices like plasma, seawater, and cellular models .

Vorbereitungsmethoden

Structural and Chemical Profile of (R)-Atenolol-d7

This compound (CAS No. 1309283-25-7) is chemically designated as (R)-2-(4-(2-Hydroxy-3-((propan-2-yl-d7)amino)propoxy)phenyl)acetamide, with a molecular formula of C14H15D7N2O3\text{C}_{14}\text{H}_{15}\text{D}_7\text{N}_2\text{O}_3 and a molecular weight of 273.4 g/mol . The deuterium atoms are incorporated at the seven hydrogen positions of the isopropylamine moiety, ensuring minimal isotopic interference during analytical applications .

Synthetic Routes for this compound

Core Reaction Pathway: Epoxide Amination

The synthesis of this compound parallels the conventional atenolol preparation but substitutes propan-2-yl-d7 amine for the non-deuterated analog. The foundational reaction involves the amination of 3-(4-acetamidophenoxy)-1,2-epoxypropane with deuterated isopropylamine under controlled conditions .

Reaction Equation:

3-(4-Acetamidophenoxy)-1,2-epoxypropane+propan-2-yl-d7 aminecatalystThis compound\text{3-(4-Acetamidophenoxy)-1,2-epoxypropane} + \text{propan-2-yl-d7 amine} \xrightarrow{\text{catalyst}} \text{this compound}

Key steps include:

  • Epoxide Activation : The epoxypropane intermediate reacts with deuterated isopropylamine in a biphasic system (organic solvent/water) .

  • Catalytic Acceleration : Carbonic ether Gemini surfactants (e.g., C12H25O(CH2CH2O)10CO2Br\text{C}_{12}\text{H}_{25}\text{O}(\text{CH}_2\text{CH}_2\text{O})_{10}\text{CO}_2\text{Br}) enhance interfacial contact, reducing reaction time from 5 hours to 3 hours and boosting yields from 72% to 90% .

  • Stereochemical Control : Chiral resolution techniques or asymmetric synthesis ensure the (R)-enantiomer predominates, critical for pharmacological relevance .

Optimized Synthesis Protocol

Materials and Conditions

  • Starting Materials : 3-(4-Acetamidophenoxy)-1,2-epoxypropane (21 g), propan-2-yl-d7 amine (22.5 g) .

  • Catalyst : Carbonic ether Gemini surfactant (0.5–1.0% w/w of epoxide) .

  • Solvent System : Isopropanol-water (4:0.1–0.3 v/v) for recrystallization .

  • Temperature : 60–70°C for amination; 45–50°C for recrystallization .

Procedure

  • Amination Reaction :

    • Combine epoxypropane, isopropanol, surfactant, and aqueous mineral base.

    • Heat to 60–70°C, then add propan-2-yl-d7 amine dropwise over 30 minutes.

    • Maintain reaction for 2.5–4 hours until thin-layer chromatography (TLC) confirms completion .

  • Workup and Purification :

    • Separate organic layer, concentrate, and isolate crude this compound.

    • Recrystallize from isopropanol-water to achieve ≥99.0% purity (HPLC) .

Performance Data

ParameterWithout CatalystWith Catalyst
Reaction Time (h)5.03.0
Yield (%)71–7590–95
Purity (%)95.8–96.5≥99.0

Data derived from patent examples comparing surfactant-catalyzed vs. uncatalyzed reactions .

Analytical Characterization and Quality Control

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This compound is quantified using LC-MS/MS with electrospray ionization (ESI+). Key parameters include:

  • Column : Acquity BEH C8 (100 × 2.1 mm, 1.7 μm) .

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B) .

  • Detection : MRM transitions m/zm/z 274→145 for this compound and m/zm/z 725→144 for vancomycin (internal standard) .

Validation Metrics

  • Precision : Intra-assay 3.12–4.81%; Inter-assay 2.65–4.69% .

  • Accuracy : 98.4–99.6% .

  • Retention Time : 2.35 minutes, ensuring baseline separation from analogs .

Industrial-Scale Production Considerations

Custom Synthesis Workflows

Suppliers like SynZeal and Cleanchem synthesize this compound via bespoke routes, emphasizing:

  • Isotopic Purity : ≥98% deuterium incorporation verified by 1H NMR^1\text{H NMR} .

  • Regulatory Compliance : Adherence to USP/EP guidelines for impurity profiling (e.g., N-nitroso derivatives ≤0.1%) .

Cost and Scalability

  • Catalyst Efficiency : Surfactant use reduces raw material waste, lowering production costs by ~20% .

  • Solvent Recovery : Isopropanol-water systems allow ≥80% solvent recycling .

Analyse Chemischer Reaktionen

Types of Reactions: ®-Atenolol-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ®-Atenolol-d7 into its reduced forms.

    Substitution: Substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

®-Atenolol-d7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Helps in understanding the biological processes and interactions of beta-blockers.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of beta-blockers.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Wirkmechanismus

®-Atenolol-d7 exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. The deuterium atoms do not significantly alter the mechanism of action but can provide valuable information on the drug’s metabolic stability and pathways. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of adrenergic signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Deuterated Compounds

Structural and Functional Similarities

(R)-Atenolol-d7 belongs to a class of deuterated beta-blockers used as internal standards. Key structural analogs include:

  • Propranolol-d7: A non-selective β-blocker with deuterium substitution, used in multi-residue environmental analyses .
  • Metoprolol-d7 : A β1-selective blocker deuterated for quantifying metoprolol in biological samples .
  • Bisoprolol-d5 : Deuterated analog with five deuterium atoms, employed in enantioselective drug monitoring .
  • Acebutolol-d7 : Used similarly in pharmacokinetic studies, with a molecular weight of 343.47 g/mol .

Structural Similarity Analysis :

  • Atenolol vs. This compound: The closest structural analog to atenolol, with a similarity score of 0.755 (out of 1.0), ensuring near-identical physicochemical properties except for isotopic mass differences .
  • Ames Test Results: Structural analogs like chlorphenesin and bisphenol derivatives show negative Ames test results, indicating low mutagenic risk, a critical factor for laboratory safety .

Analytical Performance

Key Parameters :

Compound Linear Range (ng/mL) Precision (CV%) Storage Conditions Application Example
This compound 5–1000 <8.0% -20°C, dark Plasma atenolol quantification
Propranolol-d7 1–500 <10% -20°C, dark Seawater residue analysis
Metoprolol-d7 10–1000 <9.5% -20°C, dark Drug permeability assays
  • Chromatographic Behavior: Deuterated compounds exhibit retention times nearly identical to their non-deuterated counterparts, minimizing matrix effects. For example, this compound elutes within 0.1 minutes of atenolol in LC-MS/MS setups .
  • Mass Spectral Differentiation: The +7 Da mass shift in this compound allows clear distinction from atenolol in selected reaction monitoring (SRM) modes, critical for avoiding isotopic overlap .

Commercial and Regulatory Considerations

  • Purity: ≥98% (HPLC-grade), consistent with other deuterated standards like Acebutolol-d7 and Propranolol-d7 .
  • Regulatory Status: Not approved for clinical use, distinguishing it from therapeutic deuterated drugs (e.g., Deutetrabenazine). Its role is confined to analytical workflows .
  • Cost and Availability: Priced at ¥4620 per 100mg (), comparable to specialized deuterated standards but costlier than non-deuterated analogs due to synthetic complexity.

Biologische Aktivität

(R)-Atenolol-d7 is a deuterated form of atenolol, a selective beta-1 adrenergic blocker primarily used in the treatment of hypertension and cardiovascular diseases. The incorporation of deuterium atoms in this compound allows for enhanced pharmacokinetic studies and serves as an internal standard in analytical chemistry. This article will explore the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and implications in clinical research.

Pharmacokinetics of this compound

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body. The unique properties of this compound influence its pharmacokinetic profile.

Absorption and Distribution

  • Oral Bioavailability : Atenolol exhibits low passive permeability due to its hydrophilic nature, which affects its absorption in the gastrointestinal tract. Studies have shown that atenolol's absorption can be influenced by various factors such as gastric pH and the presence of food .
  • Blood-Brain Barrier (BBB) Penetration : Research indicates that this compound can be used to study the transport mechanisms across the BBB. Its low unbound equilibrium partition coefficient suggests limited penetration into brain tissue, making it a useful marker for assessing BBB permeability .

Metabolism

  • Renal Clearance : Atenolol is primarily eliminated through renal pathways. Studies indicate that renal secretion is mediated by organic cation transporters, which play a crucial role in the drug's pharmacokinetics . The metabolic stability of this compound allows for precise measurements in pharmacokinetic studies.
  • Biotransformation : Atenolol undergoes biotransformation to form various metabolites, with atenolol acid being one of the significant products. This transformation can be influenced by enzymatic activity related to ammonium oxidation .

Case Studies

Several case studies have highlighted the biological activity and clinical implications of this compound:

  • Study on Metabolic Effects : A clinical trial involving patients on atenolol therapy revealed that increased exposure to atenolol correlated with adverse metabolic effects, such as alterations in fasting glucose levels. This study utilized this compound as an internal standard to ensure accurate plasma concentration measurements .
  • BBB Transport Mechanisms : In an experimental setup using microdialysis, this compound was employed as a calibrator to assess the relative recovery of atenolol across brain microdialysis probes. The findings indicated that while systemic absorption was significant, BBB transport was limited due to active efflux mechanisms .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceKey FindingsMethodology
Limited BBB penetration; useful for permeability studiesMicrodialysis and LC-MS/MS
Increased atenolol exposure linked to metabolic changesClinical trial with fasting blood samples
Renal clearance mechanisms identified; role of organic cation transportersPharmacokinetic modeling

Q & A

Basic Research Questions

Q. How is (R)-Atenolol-d7 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound is synthesized via deuteration of the parent compound at seven specific hydrogen sites, typically using catalytic exchange reactions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm deuteration sites and liquid chromatography–mass spectrometry (LC-MS) to verify isotopic purity (>98 atom % D). Quantification requires calibration against non-deuterated Atenolol to ensure accuracy in tracer studies .
  • Key Considerations : Batch-specific validation (e.g., isotopic purity, stability under storage conditions) is critical to avoid quantification errors in LC-MS workflows.

Q. What are the primary applications of this compound in environmental chemistry research?

  • Methodological Answer : It is used as a deuterated surrogate to track atenolol degradation in environmental matrices (e.g., sludge, wastewater). For example, in pressurized hot water extraction (PHWE) studies, this compound demonstrated 56% recovery in sludge samples, outperforming non-deuterated analogs. Researchers pair it with isotope dilution mass spectrometry (IDMS) to correct matrix effects and validate extraction efficiency .
  • Key Considerations : Recovery rates vary between extraction methods (e.g., PHWE vs. Espresso extraction), necessitating method-specific optimization .

Q. How does deuteration affect the physicochemical properties of this compound compared to non-deuterated Atenolol?

  • Methodological Answer : Deuteration increases molecular weight by ~7 Da, altering retention times in chromatographic separation. This difference is exploited in LC-MS to distinguish between endogenous Atenolol and its deuterated form. However, deuterium isotope effects (e.g., slight changes in pKa or solubility) must be empirically tested using pH-metric titrations and solubility assays to ensure analytical validity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates of this compound across different environmental matrices?

  • Methodological Answer : Discrepancies arise from matrix-specific interactions (e.g., organic matter binding in sludge). To address this:

Perform spike-and-recovery experiments using isotopically labeled internal standards.

Use matrix-matched calibration curves to account for interference.

Validate methods with certified reference materials (CRMs) or inter-laboratory comparisons.
For instance, atenolol-D7 showed higher recovery in sludge (56%) than estrone-D4 (42%) under identical PHWE conditions, highlighting the need for compound-specific adjustments .

  • Key Considerations : Statistical tools like ANOVA can identify significant differences in recovery between methods or matrices.

Q. What experimental design principles should guide the use of this compound in metabolic flux analysis?

  • Methodological Answer :

Dosage Optimization : Conduct pilot studies to determine the optimal tracer-to-tracee ratio (TTR) that avoids isotopic saturation.

Sampling Protocol : Collect time-series samples to capture dynamic labeling patterns (e.g., plasma, urine).

Data Normalization : Use IDMS to correct for instrument drift and matrix effects.
Ensure the research question aligns with FINER criteria (Feasible, Novel, Ethical, Relevant) by prioritizing hypothesis-driven over exploratory designs .

  • Key Considerations : Avoid over-reliance on single-timepoint data, which may miss critical metabolic transitions.

Q. How can researchers validate the absence of deuterium exchange in this compound under physiological conditions?

  • Methodological Answer :

Stability Studies : Incubate this compound in simulated physiological buffers (e.g., pH 7.4, 37°C) and monitor deuterium loss via high-resolution mass spectrometry (HRMS) over 24–72 hours.

Control Experiments : Compare with non-deuterated Atenolol to detect exchange artifacts.

Computational Modeling : Use density functional theory (DFT) to predict exchange-prone hydrogen sites.
For example, atenolol-D7’s iso-propyl-d7 group shows minimal exchange in aqueous environments, making it suitable for long-term tracer studies .

  • Key Considerations : Report stability data in supplementary materials to enhance reproducibility .

Q. What statistical methods are appropriate for analyzing isotopic enrichment data involving this compound?

  • Methodological Answer :

Isotopic Enrichment Calculation : Use the formula E=(M+7)(M+0)×100E = \frac{(M+7)}{(M+0)} \times 100, where M+7M+7 is the deuterated form and M+0M+0 is the natural form.

Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in enrichment ratios.

Eigenschaften

IUPAC Name

2-[4-[(2R)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-FSJJVVIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.